molecular formula C20H32O5 B1670697 Prostaglandin E2 (PGE2) CAS No. 363-24-6

Prostaglandin E2 (PGE2)

Cat. No. B1670697
CAS RN: 363-24-6
M. Wt: 352.5 g/mol
InChI Key: XEYBRNLFEZDVAW-ARSRFYASSA-N
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Description

Prostaglandin E2 (PGE2), also known as dinoprostone, is a naturally occurring prostaglandin with oxytocic properties that is used as a medication . It is used in labor induction, bleeding after delivery, termination of pregnancy, and in newborn babies to keep the ductus arteriosus open . PGE2 is a lipid mediator that modulates the function of myeloid immune cells such as macrophages and dendritic cells (DCs) through the activation of the G protein-coupled receptors EP2 and EP4 .


Synthesis Analysis

PGE2 synthesis within the body begins with the activation of arachidonic acid (AA) by the enzyme phospholipase A2. Once activated, AA is oxygenated by cyclooxygenase (COX) enzymes to form prostaglandin endoperoxides. Specifically, prostaglandin G2 (PGG 2) is modified by the peroxidase moiety of the COX enzyme to produce prostaglandin H2 (PGH 2) which is then converted to PGE2 .


Molecular Structure Analysis

At the core of every prostaglandin molecule lies a distinctive twenty-carbon skeleton, featuring a central five-membered ring. This ring contains oxygen atoms at specific positions, imparting reactivity and distinct chemical properties to prostaglandins .


Chemical Reactions Analysis

PGE2 signals via the four GPCRs EP1-4, expressed in various combinations at the plasma membrane of cells . PGE2 modulates several key immunological processes including the activation, migration and cytokine production of different immune cells such as dendritic cells (DCs), macrophages and T lymphocytes .


Physical And Chemical Properties Analysis

PGE2 is a key player in the inflammatory response, pain perception, and the regulation of body temperature. Its involvement in the immune response has led to its designation as a target for anti-inflammatory drugs, including nonsteroidal anti-inflammatory drugs (NSAIDs) .

Scientific Research Applications

1. Cancer Diagnostics and Drug Design

  • Field : Oncology
  • Application : Given the strong association between cyclooxygenase-2 (COX-2)/PGE2, PGE2 receptors (EPs), and carcinogenesis, target-specific molecules directed towards the components of the COX2/PGE2/EP axis are promising imaging probes in the diagnostics of PGE2-positive neoplasms and in the design of anti-cancer drugs .
  • Methods : Radiolabelled β-cyclodextrins (CDs) complex with PGE2 and could be valuable vectors in the molecular imaging of PGE2-related tumorigenesis .
  • Results : Preclinical small animal model systems applying positron emission tomography (PET) have been used for the assessment of PGE2-affine labelled CD derivatives .

2. Female Reproduction

  • Field : Reproductive Biology
  • Application : PGE2 plays an indispensable role in decidualization, ovulation, implantation, and pregnancy .
  • Methods : The effects of PGE2 are mediated via four major PGE2 receptor subtypes, EP1, EP2, EP3, EP4, as well as peroxisome proliferator-activated receptors (PPARs) .
  • Results : PGE2 can modulate the balance ratio of Th1/Th2 (T helper cell type 1/T helper cell type 2), regulate chemokine secretions, and inhibit lymphocyte alloreactivity .

3. Ovulation

  • Field : Reproductive Biology
  • Application : PGE2 plays a relevant role in the ovulatory cascade, including meiotic maturation, cumulus expansion, and follicle rupture .
  • Methods : PGE2 induces ovulatory genes, such as Areg, Ereg, Has2, and Tnfaip6, as well as increasing intracellular cAMP levels .
  • Results : The precise mechanism of Prostaglandin E2 (EP) receptors in the female reproductive system is still limited .

4. Muscle Regeneration

  • Field : Musculoskeletal Biology
  • Application : PGE2 is essential for efficacious skeletal muscle stem-cell function . It is synthesized and secreted into the stem-cell niche in response to injury, leading to robust muscle stem cell (MuSC) proliferation, key to myofiber repair .
  • Methods : The role of PGE2 in muscle regeneration is studied by observing its synthesis and secretion into the stem-cell niche in response to injury .
  • Results : PGE2 has been found to lead to robust MuSC proliferation, which is key to myofiber repair .

5. Inflammation and Fever

  • Field : Immunology
  • Application : PGE2 is a modulator of physiological responses including inflammation and fever .
  • Methods : PGE2 is synthesized from arachidonic acid via the cyclooxygenase pathway .
  • Results : The specific role and mechanism of PGE2 in inflammation and fever are still under investigation .

6. Molecular Imaging

  • Field : Radiology
  • Application : Molecules directed towards the components of the COX2/PGE2/EP axis are promising imaging probes in the diagnostics of PGE2-positive neoplasms .
  • Methods : Radiolabelled β-cyclodextrins (CDs) complex with PGE2 and could be valuable vectors in the molecular imaging of PGE2-related tumorigenesis .
  • Results : Preclinical small animal model systems applying positron emission tomography (PET) have been used for the assessment of PGE2-affine labelled CD derivatives .

7. Pain and Inflammation

  • Field : Pain Medicine
  • Application : PGE2 is involved in the perception of pain and the process of inflammation .
  • Methods : PGE2 is synthesized from arachidonic acid via the cyclooxygenase pathway .
  • Results : The specific role and mechanism of PGE2 in pain and inflammation are still under investigation .

8. Molecular Imaging

  • Field : Radiology
  • Application : Molecules directed towards the components of the COX2/PGE2/EP axis are promising imaging probes in the diagnostics of PGE2-positive neoplasms .
  • Methods : Radiolabelled β-cyclodextrins (CDs) complex with PGE2 and could be valuable vectors in the molecular imaging of PGE2-related tumorigenesis .
  • Results : Preclinical small animal model systems applying positron emission tomography (PET) have been used for the assessment of PGE2-affine labelled CD derivatives .

Safety And Hazards

Common side effects of PGE2 include nausea, vomiting, diarrhea, fever, and excessive uterine contraction . In babies, there may be decreased breathing and low blood pressure . Caution should be taken in people with asthma or glaucoma and it is not recommended in those who have had a prior C-section .

Future Directions

Studies have confirmed that prostaglandins and their receptors play important roles in the occurrence and development of PAH through vasoconstriction, vascular smooth muscle cell proliferation and migration, inflammation, and extracellular matrix remodeling . Prostacyclin and related drugs have been used in the clinical treatment of PAH .

properties

IUPAC Name

(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-17,19,21,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEYBRNLFEZDVAW-ARSRFYASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O5
Record name prostaglandin E2
Source Wikipedia
URL https://en.wikipedia.org/wiki/Prostaglandin_E2
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4022947, DTXSID00859353
Record name Dinoprostone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+/-)-Prostaglandin E2
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Prostaglandin E2
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Mechanism of Action

Dinoprostone administered intravaginally stimulates the myometrium of the gravid uterus to contract in a manner that is similar to the contractions seen in the term uterus during labor, resulting in the evacuation of the products of conception from the uterus. It is believed that dinoprostone exerts its uterine effects via direct myometrial stimulation, but the exact mechanism of action is unkown. Other suggested mechanisms include the regulation of cellular membrane calcium transport and of intracellular concentrations of cyclic 3',5'-adenosine monophosphate. Dinoprostone also appears to produce local cervical effects including softening, effacement, and dilation. The exact mechanism of action for this effect is also unknown, but it has been suggested that this effect may be associated with collagen degradation caused by secretion of the enzyme collagenase as a partial response to locally administered dinoprostone.
Record name Dinoprostone
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Product Name

Dinoprostone

CAS RN

363-24-6, 22230-04-2
Record name Prostaglandin E2
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Record name Dinoprostone [USAN:USP:INN:BAN:JAN]
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Record name Prostaglandin E2
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Record name (+/-)-Prostaglandin E2
Source EPA DSSTox
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Record name DINOPROSTONE
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Record name Prostaglandin E2
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

67 °C
Record name Dinoprostone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00917
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Record name Prostaglandin E2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001220
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Prostaglandin E2 (PGE2)
Reactant of Route 2
Prostaglandin E2 (PGE2)
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Prostaglandin E2 (PGE2)
Reactant of Route 4
Prostaglandin E2 (PGE2)
Reactant of Route 5
Prostaglandin E2 (PGE2)
Reactant of Route 6
Prostaglandin E2 (PGE2)

Citations

For This Compound
73,700
Citations
A Waclawik, HN Jabbour, A Blitek, AJ Ziecik - Endocrinology, 2009 - academic.oup.com
Before implantation, the porcine endometrium and trophoblast synthesize elevated amounts of luteoprotective prostaglandin estradiol-17β (E 2 ) (PGE 2 ). We hypothesized that embryo …
Number of citations: 116 academic.oup.com
A Kawabata - Biological and Pharmaceutical Bulletin, 2011 - jstage.jst.go.jp
Prostaglandin E2 (PGE2), a cyclooxygenase (COX) product, is the best known lipid mediator that contributes to inflammatory pain. Nonsteroidal anti-inflammatory drugs (NSAIDs), …
Number of citations: 380 www.jstage.jst.go.jp
E Faist, A Mewes, CC Baker, T Strasser… - Journal of Trauma …, 1987 - journals.lww.com
The depression of interleukin-2 synthesis represents a major dysfunction within the cascade of immunologic defects induced by mechanical and thermal trauma. This study was …
Number of citations: 257 journals.lww.com
JD JI, YH LEE, GG SONG - The Journal of the Korean …, 2004 - pesquisa.bvsalud.org
Prostaglandins have numerous biologic effects on a variety of physiological and pathological activities such as inflammation, platelet aggregation, neurotransmitter release, smooth …
Number of citations: 35 pesquisa.bvsalud.org
SD Schoenberger, SJ Kim, J Sheng… - … & visual science, 2012 - iovs.arvojournals.org
Purpose.: We determined vitreous levels of prostaglandin E2 (PGE 2), VEGF, and 15 other cytokines in diabetic and nondiabetic patients undergoing vitrectomy. Methods.: Of 26 eyes of …
Number of citations: 146 iovs.arvojournals.org
T Wienecke, J Olesen, PS Oturai, M Ashina - Cephalalgia, 2009 - journals.sagepub.com
The role of prostanoids in nociception is well established. The headache-eliciting effects of prostaglandin E 2 (PGE 2 ) and its possible mechanisms have previously not been …
Number of citations: 67 journals.sagepub.com
N Sang, J Zhang, V Marcheselli… - Journal of …, 2005 - Soc Neuroscience
Increasing evidence suggests that cyclooxygenase-2 (COX-2) is involved in synaptic transmission and plasticity, and prostaglandin E2 (PGE2) is a key molecule in COX-2-meduated …
Number of citations: 216 www.jneurosci.org
DM Duffy, LK McGinnis… - Reproductive …, 2010 - rbej.biomedcentral.com
The ovulatory gonadotropin surge increases synthesis of prostaglandin E2 (PGE2) by the periovulatory follicle. PGE2 actions on granulosa cells are essential for successful ovulation. …
Number of citations: 53 rbej.biomedcentral.com
H Slama, D Vaillancourt, AK Goff - Theriogenology, 1991 - Elsevier
Eighteen Holstein cows were randomly assigned to a control group or a treatment group on the day after parturition (Day 0). The treatment started on Day 10 and consisted of …
Number of citations: 108 www.sciencedirect.com
JY Park, MH Pillinger, SB Abramson - Clinical immunology, 2006 - Elsevier
Prostaglandin E 2 (PGE 2 ) is a principal mediator of inflammation in diseases such as rheumatoid arthritis and osteoarthritis. Nonsteroidal anti-inflammatory medications (NSAIDs) and …
Number of citations: 837 www.sciencedirect.com

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